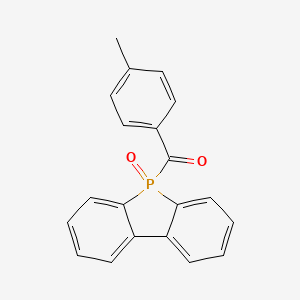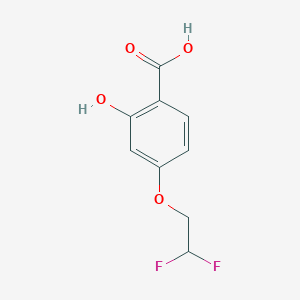![molecular formula C10H19FSi2 B12542867 Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane CAS No. 144501-15-5](/img/structure/B12542867.png)
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is a unique organosilicon compound characterized by its cyclopentadienyl ring substituted with trimethylsilyl and fluoro(dimethyl)silyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane typically involves the reaction of cyclopentadienyl anions with trimethylsilyl chloride and fluoro(dimethyl)silyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves the following steps:
- Generation of cyclopentadienyl anions by deprotonation of cyclopentadiene using a strong base such as sodium hydride.
- Reaction of the cyclopentadienyl anions with trimethylsilyl chloride to form 1-(trimethylsilyl)cyclopenta-2,4-diene.
- Subsequent reaction with fluoro(dimethyl)silyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
化学反応の分析
Types of Reactions
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluoro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silyl hydrides.
Diels-Alder Reactions: The cyclopentadienyl ring can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Diels-Alder Reactions: These reactions typically require elevated temperatures and the presence of a suitable dienophile.
Major Products Formed
Substitution: Formation of substituted cyclopentadienyl silanes.
Oxidation: Formation of silanol derivatives.
Reduction: Formation of silyl hydrides.
Diels-Alder: Formation of cyclohexene derivatives.
科学的研究の応用
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique electronic and optical properties.
Catalysis: Acts as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biological Studies: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
作用機序
The mechanism of action of fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane involves its interaction with molecular targets through its silicon centers. The compound can form stable complexes with transition metals, facilitating catalytic processes. The cyclopentadienyl ring can undergo sigmatropic shifts, influencing the reactivity and stability of the compound in various chemical reactions.
類似化合物との比較
Similar Compounds
Cyclopentadienyltrimethylsilane: Similar structure but lacks the fluoro(dimethyl)silyl group.
Fluorotrimethylsilane: Contains a fluoro group but lacks the cyclopentadienyl ring.
Dimethylsilylcyclopentadiene: Similar but lacks the trimethylsilyl group.
Uniqueness
Fluoro(dimethyl)[1-(trimethylsilyl)cyclopenta-2,4-dien-1-yl]silane is unique due to the presence of both trimethylsilyl and fluoro(dimethyl)silyl groups on the cyclopentadienyl ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, materials science, and catalysis.
特性
CAS番号 |
144501-15-5 |
|---|---|
分子式 |
C10H19FSi2 |
分子量 |
214.43 g/mol |
IUPAC名 |
fluoro-dimethyl-(1-trimethylsilylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H19FSi2/c1-12(2,3)10(13(4,5)11)8-6-7-9-10/h6-9H,1-5H3 |
InChIキー |
MCBMIPHBFJVFMD-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1(C=CC=C1)[Si](C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Azido-3,5-dibromophenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12542785.png)
![2-Amino-1-[(4-methylphenyl)methyl]pyrimidin-1-ium bromide](/img/structure/B12542799.png)
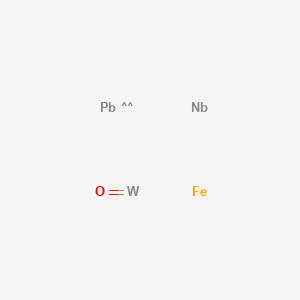
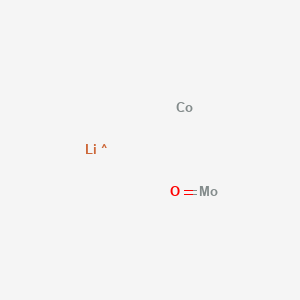
![1-[2-Fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12542805.png)
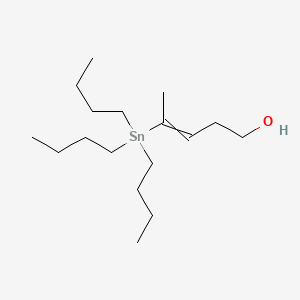
![N-Hydroxy-2-[2-oxo-1-(3-phenylpropyl)piperidin-3-yl]acetamide](/img/structure/B12542823.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N,N'-dimethyl-](/img/structure/B12542829.png)
![Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, bromide](/img/structure/B12542845.png)
![N~1~,N~6~-Bis(4-{[bis(2-hydroxyethyl)amino]methyl}phenyl)hexanediamide](/img/structure/B12542853.png)
![5-Chloro-2-[5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12542858.png)
